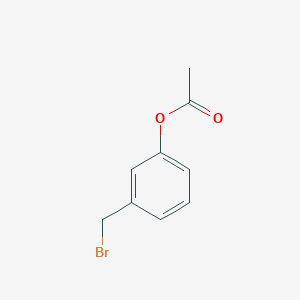

3-(Bromomethyl)phenyl acetate

Description

Contextualization within Contemporary Organic Synthesis

In the landscape of modern organic synthesis, the strategic use of functionalized building blocks is paramount for the efficient construction of complex molecules. 3-(Bromomethyl)phenyl acetate emerges as a valuable reagent in this context. Its structure, featuring a reactive bromomethyl group and a phenyl acetate moiety, allows for a variety of chemical transformations. smolecule.com The presence of the bromomethyl group, in particular, makes it an excellent electrophile, susceptible to nucleophilic substitution reactions. smolecule.com This reactivity is a cornerstone of its application in creating more intricate molecular architectures.

Strategic Role as a Versatile Synthetic Intermediate

The primary role of this compound in the laboratory is that of a versatile synthetic intermediate. smolecule.com The benzylic bromine atom is readily displaced by a wide array of nucleophiles, enabling the introduction of diverse functional groups onto the phenyl ring. This capability is exploited in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. apolloscientific.co.uk For instance, it can serve as a precursor in the development of novel therapeutic agents and functionalized polymers. smolecule.com

Historical and Current Research Trajectories Involving the Compound

Historically, research involving compounds structurally similar to this compound has focused on their potential as intermediates in the synthesis of biologically active molecules. chemimpex.com Current research continues to build on this foundation, with studies exploring its application in medicinal chemistry and materials science. apolloscientific.co.uk For example, it has been used in the synthesis of σ2 receptor ligands, which are of interest in neuropharmacology. nih.gov Furthermore, recent investigations have utilized this compound in the development of inhibitors for viral enzymes, highlighting its relevance in contemporary drug discovery efforts. mdpi.com The crystal structures of related bis(bromomethyl)phenyl derivatives have also been studied to understand intermolecular interactions, which can inform the design of new materials. iucr.orgresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 49617-80-3 | apolloscientific.co.ukguidechem.com |

| Molecular Formula | C9H9BrO2 | guidechem.com |

| Molecular Weight | 229.07 g/mol | guidechem.com |

Table 2: Common Reactions of Bromomethyl Phenyl Acetates

| Reaction Type | Reagents | Products | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted phenyl acetates | Introduction of diverse functional groups |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids, Aldehydes | Access to different oxidation states |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Methylphenyl acetates | Conversion to the corresponding methyl derivative |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Isochromanone |

| Acetic Anhydride |

| Azobisisobutyronitrile (AIBN) |

| Benzoyl Peroxide |

| Boron Tribromide |

| Bromine |

| Carbon Tetrabromide |

| N-Bromosuccinimide (NBS) |

| Phenylacetic Acid |

| Potassium Permanganate |

| Sodium Azide |

| Sodium Borohydride |

| Sodium Methoxide |

| Thionyl Bromide |

| Thionyl Chloride |

| Triphenylphosphine |

| Chromium Trioxide |

| Ethyl 2-(3-(bromomethyl)phenyl)acetate |

| Ethyl 2-phenylacetate |

| Lithium Aluminum Hydride |

| Methyl 2-(2-(bromomethyl)phenyl)acetate |

| Methyl 2-(3-(bromomethyl)phenyl)acetate |

| Methyl 2-(halomethyl)phenylacetate |

| Methyl 3-(4-(bromomethyl)phenyl)acrylate |

| p-Tolualdehyde |

| Potassium Thiocyanate |

| Sodium Ascorbate |

| 4-(Bromomethyl)phenyl Acetate |

| 4-Methylcinnamic Acid |

| 4-Methylphenyl Acetate |

| 5-Hydroxybenzene-1,3-dicarbaldehyde |

| Methyl 3,5-dimethylbenzoate |

| 3,5-bis(bromomethyl)phenyl acetate |

| (E)-methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate |

| 4-(Bromomethyl)phenylacetic acid phenacyl ester |

| 4-(Hydroxymethyl)phenyl Acetate |

| 2-(4-(bromomethyl)phenyl)acetic acid |

| 1-(diphenylmethyl)-piperazin |

| Borane-methyl sulfide complex |

| Potassium Carbonate |

| 3-(Adenosylthio)benzoic Acid Derivatives |

| Methyl 2-(3-(((2',3'-O-isopropylideneadenosyl)thio)methyl)phenyl)acetate |

| 3-(bromomethyl)-6, 7-dimethoxy-4-oxo-1-(3, 4, 5-trimethoxyphenyl)-1, 2, 3, 4-tetrahydronaphthalene-2-carbonitrile |

| 3-bromomethyl-1-phenyl-1, 2, 3, 4-tetrahydronaphthalene-2-carbonitrile |

| 9-(3, 4, 5-trimethoxyphenyl)-3, 3a, 9, 9a-tetrahydronaphtho [2, 3-c] furan-1, 4-dione |

| 1-benzhydryl-4-(4-(2-(3,5-dimethylphenoxy)ethyl)benzyl)piperazine |

| 1-benzhydryl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine |

| 1-benzhydryl-4-(4-(2-(3,4-dichlorophenoxy)ethyl)benzyl)piperazine |

| 1-benzhydryl-4-(4-(2-(3,5-dichlorophenoxy)ethyl)benzyl)piperazine |

Propriétés

IUPAC Name |

[3-(bromomethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUDYGSKBLLKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Bromomethyl)phenyl acetate in academic laboratories?

- Methodology : A standard approach involves esterification of 3-bromophenylacetic acid using methanol and sulfuric acid under reflux conditions. For example, 3-bromophenylacetic acid can be refluxed with methanol and catalytic H₂SO₄ for 3 hours, followed by neutralization and extraction with ethyl acetate . Alternative routes may include bromination of methylphenyl acetate precursors, though optimization of reaction conditions (e.g., brominating agents, temperature) is critical to avoid over-bromination.

Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?

- Methodology :

- TLC Analysis : Monitor reaction progress using silica-gel TLC plates with ethyl acetate/hexane eluent. Poor separation observed in some cases (e.g., methyl 3-hydroxyphenyl acetate) may indicate impurities in starting materials, necessitating column chromatography .

- NMR and MS : ¹H/¹³C NMR confirms the presence of the bromomethyl (-CH₂Br) and acetate (-OAc) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₇BrO₂, 215.04 g/mol) .

Q. What safety protocols are essential when handling this compound?

- Handling Guidelines :

- Store below 4°C to minimize decomposition .

- Use personal protective equipment (PPE) due to its Xi hazard classification (irritant). Avoid inhalation and skin contact .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions?

- Reactivity Analysis : The bromomethyl moiety serves as a versatile electrophile in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). For instance, analogous compounds like 3-bromomethylphenylboronic acid are used in palladium-catalyzed cross-couplings to form biaryl structures . Optimize reaction conditions (e.g., Pd catalysts, base selection) to enhance selectivity and minimize side reactions.

Q. What challenges arise in stabilizing this compound under varying experimental conditions?

- Stability Issues :

- Thermal Sensitivity : Decomposition occurs above 254.9°C; avoid prolonged heating during synthesis .

- Moisture Sensitivity : Hydrolysis of the acetate group may occur in aqueous media. Use anhydrous solvents and inert atmospheres for reactions requiring water-free conditions.

Q. How can researchers resolve discrepancies in reaction yields when using this compound as an intermediate?

- Troubleshooting :

- Impurity Analysis : Use TLC or HPLC to identify byproducts (e.g., debrominated derivatives or ester hydrolysis products) .

- Optimized Bromination : If synthesizing from non-brominated precursors, ensure stoichiometric control of brominating agents (e.g., NBS or Br₂) to prevent di-substitution .

Q. What are the optimal conditions for nucleophilic substitutions involving this compound?

- Reaction Design :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of attacking agents.

- Temperature Control : Moderate heating (40–60°C) balances reactivity and stability.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.